molecular formula C38H32BrN3O4 B11683244 dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11683244
M. Wt: 674.6 g/mol
InChI Key: PUPYVPOTIYGBSM-UHFFFAOYSA-N
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Description

Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C38H32BrN3O4 and a molecular weight of 674.6 g/mol . This compound is notable for its intricate structure, which includes a pyrazole ring, a bromophenyl group, and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. This intermediate is further reacted with 2,6-dimethyl-3,5-pyridinedicarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Biology

Research has indicated potential biological activities for this compound, including:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
  • Anticancer Activity : Investigations into its mechanism of action suggest it may inhibit specific cancer cell lines by targeting relevant pathways .

Medicine

The compound is being studied for its therapeutic effects in treating diseases such as cancer and infections. Its ability to modulate enzyme activity may lead to new treatment strategies in pharmacology .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for use in formulations requiring stability and effectiveness under various conditions.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition zones compared to control substances, indicating strong antimicrobial activity.

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer properties of this compound demonstrated that it could induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways. The study provided insights into its potential as a chemotherapeutic agent .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis; participates in oxidation/reduction reactions
BiologyExhibits antimicrobial and anticancer activities
MedicinePotential therapeutic effects on cancer and infections
IndustryUsed in developing new materials and chemical processes

Mechanism of Action

The mechanism of action of dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring, bromophenyl group, and pyridine ring, which confer specific chemical and biological properties not found in simpler compounds like dibenzyl ketone.

Biological Activity

Dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and related research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₄₁H₃₉N₃O₄, with a molecular weight of 637.77 g/mol. The compound features a unique structure comprising a pyridine ring, pyrazole moiety, and multiple benzyl groups, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the pyrazole ring and subsequent modifications to introduce the pyridine and benzyl groups. The synthetic pathway is crucial for achieving high purity and yield of the desired compound.

Biological Activities

This compound exhibits various biological activities:

Antitumor Activity:
Research indicates that compounds with similar structures often display significant antitumor properties. In vitro studies have shown promising results against various cancer cell lines.

Anti-inflammatory Effects:
Studies have demonstrated that pyrazole derivatives can inhibit inflammatory responses by blocking calcium influx in cells. This suggests potential use in treating inflammatory diseases.

Antimicrobial Properties:
Compounds in this class have exhibited antimicrobial activity against various pathogens. This makes them candidates for further development as antimicrobial agents.

Table 1: Summary of Biological Activities and Research Findings

Activity TypeDescriptionReferences
AntitumorSignificant inhibition of cancer cell proliferation in vitro ,
Anti-inflammatoryInhibition of intracellular calcium signaling in response to inflammatory stimuli ,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria,

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its interaction with specific biological targets may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit phosphodiesterase enzymes (PDE), which play a crucial role in cellular signaling pathways.
  • Receptor Modulation: The compound may interact with GABA receptors or other neurotransmitter systems, influencing their activity.

Properties

Molecular Formula

C38H32BrN3O4

Molecular Weight

674.6 g/mol

IUPAC Name

dibenzyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C38H32BrN3O4/c1-25-33(37(43)45-23-27-12-6-3-7-13-27)35(34(26(2)40-25)38(44)46-24-28-14-8-4-9-15-28)32-22-42(31-16-10-5-11-17-31)41-36(32)29-18-20-30(39)21-19-29/h3-22,35,40H,23-24H2,1-2H3

InChI Key

PUPYVPOTIYGBSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

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